1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-21-17(27-22-13)12-20-19(25)15-7-9-23(10-8-15)18(24)11-14-3-5-16(26-2)6-4-14/h3-6,15H,7-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDMAGKJHMQPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via Friedel-Crafts acylation using 4-methoxybenzoyl chloride and an appropriate catalyst.
Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final coupling of the piperidine, methoxyphenyl, and oxadiazole moieties can be achieved using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or phenols.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Structure
The compound features:
- Piperidine Ring : A six-membered ring containing nitrogen.
- Methoxyphenyl Group : A phenyl ring substituted with a methoxy group.
- Oxadiazole Moiety : A five-membered ring containing two nitrogen atoms.
Chemistry
1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide serves as a building block for synthesizing more complex organic molecules. Its diverse chemical properties allow it to be utilized in various synthetic pathways, contributing to the development of novel compounds.
Biology
The compound has been investigated for its potential bioactive properties:
- Antimicrobial Activity : Studies indicate promising effects against various bacterial strains.
- Antiviral Properties : Preliminary research suggests efficacy against certain viral infections.
- Anticancer Activity : The compound has been evaluated in several studies for its ability to inhibit cancer cell proliferation. For instance, derivatives of oxadiazoles have shown significant anticancer activity in vitro against multiple cancer cell lines .
Medicine
In medicinal chemistry, this compound is explored for therapeutic applications:
- Potential Treatments : Investigated for use in treating diseases such as cancer and infections due to its bioactive nature.
- Mechanism of Action : It may interact with specific molecular targets (e.g., enzymes or receptors), modulating their activity and leading to therapeutic effects.
Industry
The compound has potential applications in:
- Material Science : Development of new materials due to its unique structural properties.
- Catalysis : Serving as a catalyst in various chemical reactions, enhancing reaction efficiency.
Anticancer Studies
A study published in the Tropical Journal of Pharmaceutical Research evaluated new propanamide derivatives bearing oxadiazole structures. These derivatives exhibited promising anticancer activity against several human cancer cell lines, indicating the potential of compounds like this compound in cancer therapy .
Biological Assays
Research on similar oxadiazole derivatives has demonstrated significant growth inhibition percentages against various cancer cell lines (e.g., SNB-19 and OVCAR-8). These findings suggest that modifications to the oxadiazole structure can enhance anticancer efficacy .
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-4-Carboxamide Derivatives with Oxadiazole Substituents
- N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride (): This compound shares the piperidine-4-carboxamide core and oxadiazole substituent but lacks the 4-methoxyphenylacetyl group. Its dihydrochloride salt form suggests utility as a synthetic intermediate or in solubility-focused formulations.
- Compound 45 (): 2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide replaces the piperidine core with a benzamide scaffold. The thioether linkage and nitro group introduce polar interactions, contrasting with the target compound’s non-polar 4-methoxyphenyl group. Such derivatives are reported for anticancer and antiviral applications .
4-Methoxyphenyl-Containing Analogs
QV-6501 () :
1-(4-Methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide incorporates a 4-methoxyphenyl group but replaces the piperidine with a pyrrolidone-cyclohexyl system. This structural variation may alter conformational flexibility and target selectivity .- 1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (): Replacing the 4-methoxyphenylacetyl group with a chlorophenoxypropanoyl moiety increases electronegativity and steric hindrance. Such modifications could enhance halogen bonding with targets like proteases or kinases .
Oxadiazole-Containing Therapeutic Agents
- 13f (): (E)-5-(hydroxymethyl)-N-(4-(1-(2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazineylidene)ethyl)phenyl)furan-2-carboxamide includes a furan-carboxamide scaffold linked to the oxadiazole group. This compound is a non-zinc-binding MMP-13 inhibitor (IC₅₀ = 0.8 µM), highlighting the oxadiazole’s role in enzyme inhibition .
- Navacaprant (): 1-[6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine demonstrates the oxadiazole’s integration into a quinoline-piperidine framework. As an International Nonproprietary Name (INN) agent, it likely targets neurological or inflammatory pathways .
Data Table: Structural and Functional Comparison
Key Findings and Implications
- The 3-methyl-1,2,4-oxadiazole group is a versatile moiety enhancing metabolic stability and target engagement across diverse scaffolds .
- Substitutions at the piperidine’s 1-position (e.g., 4-methoxyphenylacetyl vs. chlorophenoxypropanoyl) significantly alter steric and electronic profiles, impacting target selectivity .
Biological Activity
The compound 1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (CAS Number: 1334368-66-9) represents a novel class of organic molecules with potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure
The compound features a complex structure comprising:
- A piperidine ring
- A methoxyphenyl group
- An oxadiazole moiety
This unique architecture contributes to its diverse biological activities.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Piperidine Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Methoxyphenyl Group : Utilized via Friedel-Crafts acylation.
- Formation of the Oxadiazole Moiety : Synthesized through cyclization of hydrazides with carboxylic acids under dehydrating conditions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 100 µM, suggesting potent activity against these pathogens .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer activity. Similar oxadiazole-containing compounds have demonstrated efficacy against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
- Case Study on Antimicrobial Activity :
- Case Study on Anticancer Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The methoxy group enhances lipophilicity, improving membrane permeability.
- The oxadiazole moiety is crucial for interaction with biological targets, influencing both antimicrobial and anticancer activities.
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy group | Increases lipophilicity and bioavailability |
| Oxadiazole moiety | Essential for target interaction and activity |
Q & A
Q. Advanced
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For cyclization, optimize microwave power and reaction time to improve yields from 40% to ~65% .
- Flow Chemistry : Implement continuous-flow systems for exothermic steps (e.g., acylation) to enhance reproducibility and reduce side reactions .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps in piperidine functionalization .
What spectroscopic techniques are essential for structural characterization?
Q. Basic
- NMR Spectroscopy : 1H NMR (δ 7.2–6.8 ppm for methoxyphenyl protons; δ 3.8 ppm for oxadiazole-CH3) and 13C NMR (δ 165–170 ppm for carboxamide C=O) .
- HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., [M+H]+ = 414.2) using C18 columns with acetonitrile/water gradients .
How can X-ray crystallography resolve ambiguities in molecular conformation?
Q. Advanced
- Crystallization : Use slow evaporation in ethanol/water (70:30) to obtain single crystals. Diffraction data (e.g., 1.8 Å resolution) can clarify bond angles between the oxadiazole and piperidine rings .
- Computational Validation : Compare crystallographic data with DFT-optimized structures (e.g., Gaussian 09) to validate stereoelectronic effects .
What in vitro assays are suitable for initial biological evaluation?
Q. Basic
- Enzyme Inhibition : Screen against serine/threonine kinases (e.g., PKC isoforms) using fluorescence polarization assays (IC50 determination) .
- Cytotoxicity : Test in HEK293 or HepG2 cells via MTT assays (48-hour exposure, 10–100 µM range) .
How to analyze contradictory data in receptor binding affinity studies?
Q. Advanced
- Orthogonal Assays : Validate GPCR binding results using surface plasmon resonance (SPR) alongside radioligand displacement assays to rule out false positives .
- Buffer Optimization : Adjust pH (6.5–7.4) and ionic strength (e.g., 150 mM NaCl) to stabilize target receptors, as conflicting data may arise from assay conditions .
What are the solubility and stability profiles under physiological conditions?
Q. Basic
-
Solubility :
pH Solubility (mg/mL) 1.2 (SGF) 0.12 6.8 (PBS) 0.05 7.4 (HBSS) 0.03 (Data extrapolated from analogs in ) -
Stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH; t1/2 = 72 hours) .
Strategies for designing analogs to improve metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
